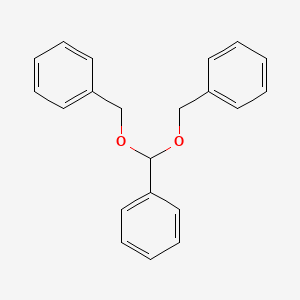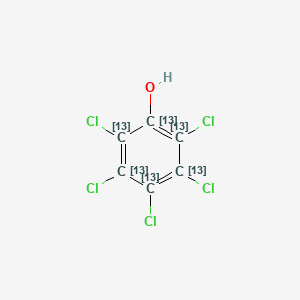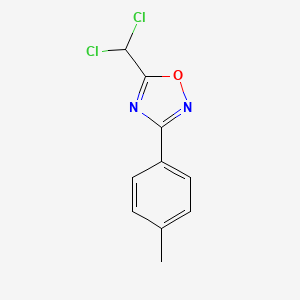![molecular formula C16H10BrClN4 B1357205 8-bromo-6-(2-clorofenil)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepina CAS No. 919973-69-6](/img/structure/B1357205.png)
8-bromo-6-(2-clorofenil)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepina
Descripción general
Descripción
El 1-desmetilfenazepam es un estándar de referencia analítica categorizado como una benzodiazepina . Es un derivado del fenazepam y se utiliza a menudo como pesticida en entornos agrícolas y domésticos . Este compuesto es conocido por sus propiedades insecticidas, controlando eficazmente las poblaciones de plagas .
Aplicaciones Científicas De Investigación
El 1-desmetilfenazepam tiene varias aplicaciones de investigación científica:
- Química : Se utiliza como estándar de referencia analítica en diversos análisis y experimentos químicos .
- Biología : Se estudia por sus propiedades insecticidas y sus posibles efectos en los sistemas biológicos .
- Medicina : Como derivado de las benzodiazepinas, se investiga por sus posibles efectos farmacológicos .
- Industria : Se utiliza en la producción de pesticidas para uso agrícola y doméstico .
Mecanismo De Acción
El mecanismo de acción del 1-desmetilfenazepam implica su interacción con objetivos y vías moleculares específicos. Como derivado de la benzodiazepina, es probable que interactúe con los receptores del ácido gamma-aminobutírico (GABA) en el sistema nervioso central, lo que lleva a sus efectos insecticidas . Los objetivos y vías moleculares exactos implicados aún se están investigando.
Análisis Bioquímico
Biochemical Properties
8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound primarily targets the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on neuronal activity . Additionally, 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine interacts with various enzymes involved in its metabolism, such as cytochrome P450 enzymes in the liver .
Cellular Effects
8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine affects various types of cells and cellular processes. In neuronal cells, it modulates cell signaling pathways by enhancing GABAergic transmission, which results in reduced neuronal excitability . This compound also influences gene expression by altering the transcription of genes involved in neurotransmitter synthesis and release. Furthermore, 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine impacts cellular metabolism by affecting the activity of enzymes involved in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine involves binding interactions with GABA receptors. By binding to the benzodiazepine site on the GABA receptor, it enhances the receptor’s affinity for GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane . This results in the inhibition of neuronal firing and a calming effect on the central nervous system. Additionally, 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine may inhibit or activate specific enzymes, further modulating its effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine change over time. The compound exhibits stability under controlled conditions, but it may degrade when exposed to light or heat . Long-term studies have shown that prolonged exposure to 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine can lead to tolerance, where higher doses are required to achieve the same effect . Additionally, chronic use may result in alterations in cellular function, such as changes in receptor density and enzyme activity .
Dosage Effects in Animal Models
The effects of 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic and sedative effects without significant adverse effects . At higher doses, it can cause muscle relaxation, ataxia, and respiratory depression . Toxic effects, such as hepatotoxicity and neurotoxicity, have been observed at very high doses . These findings highlight the importance of dose optimization to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is metabolized primarily in the liver through the action of cytochrome P450 enzymes . The metabolic pathways involve oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolites may have different pharmacological activities and contribute to the overall effects of the compound. The interaction of 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine with cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH), is essential for its metabolism .
Transport and Distribution
Within cells and tissues, 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is transported and distributed through various mechanisms. It can cross the blood-brain barrier due to its lipophilic nature, allowing it to reach its target sites in the central nervous system . The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine can accumulate in specific tissues, influencing its localization and duration of action .
Subcellular Localization
The subcellular localization of 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine affects its activity and function. This compound is primarily localized in the cytoplasm and membrane-bound compartments, such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications may direct 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine to specific subcellular compartments, where it can interact with its target biomolecules . The localization of the compound within these compartments influences its ability to modulate cellular processes and exert its pharmacological effects .
Métodos De Preparación
La síntesis del 1-desmetilfenazepam implica varias reacciones químicas. Los enfoques más generales para la síntesis de fena-zinas, que incluyen el 1-desmetilfenazepam, son:
- Método Wohl–Aue
- Método de Beirut
- Condensación de 1,2-diaminobencenos con 2C-unidades
- Ciclización reductiva de difenilaminas
- Ciclización oxidativa de 1,2-diaminobenceno/difenilaminas
- N-arilación catalizada por Pd
- Enfoques multicomponente
Estos métodos requieren condiciones de reacción y reactivos específicos, y el proceso se lleva a cabo normalmente en un entorno de laboratorio con el equipo químico y las medidas de seguridad adecuadas .
Análisis De Reacciones Químicas
El 1-desmetilfenazepam experimenta varias reacciones químicas, que incluyen:
- Oxidación : Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
- Reducción : Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de aluminio y litio (LiAlH₄) e hidruro de sodio y boro (NaBH₄).
- Sustitución : Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, hidróxido, cianuro).
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Comparación Con Compuestos Similares
El 1-desmetilfenazepam se puede comparar con otros compuestos similares, como:
- Fenazepam : El compuesto principal del que se deriva el 1-desmetilfenazepam .
- Clobromazolam : Otro derivado de las benzodiazepinas con propiedades sedantes e hipnóticas .
- Otros derivados de la fena-zina : Estos incluyen varias fena-zinas sintéticas y naturales con diversas actividades biológicas .
El 1-desmetilfenazepam es único debido a su estructura química específica y sus propiedades insecticidas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales .
Propiedades
IUPAC Name |
8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN4/c17-10-5-6-14-12(7-10)16(11-3-1-2-4-13(11)18)19-8-15-21-20-9-22(14)15/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHGSOBPNPCMHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NN=CN2C3=C(C=C(C=C3)Br)C(=N1)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016894 | |
| Record name | 1-demethyl phenazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919973-69-6 | |
| Record name | 1-demethyl phenazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,3-dimethyl-2,4,7-trioxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1357135.png)







